molecular formula C10H11F2NO B13548378 6,8-Difluoro-N-methylchroman-4-amine

6,8-Difluoro-N-methylchroman-4-amine

Cat. No.: B13548378
M. Wt: 199.20 g/mol
InChI Key: ITNZUPIFLYRNQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-N-methylchroman-4-amine typically involves the introduction of fluorine atoms at specific positions on the chroman ring. One common method involves the reaction of a chroman derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-N-methylchroman-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated chromanones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6,8-Difluoro-N-methylchroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-N-methylchroman-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoro-N-methylchroman-4-amine is unique due to the presence of both fluorine atoms and the N-methyl group, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

6,8-difluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H11F2NO/c1-13-9-2-3-14-10-7(9)4-6(11)5-8(10)12/h4-5,9,13H,2-3H2,1H3

InChI Key

ITNZUPIFLYRNQG-UHFFFAOYSA-N

Canonical SMILES

CNC1CCOC2=C1C=C(C=C2F)F

Origin of Product

United States

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